molecular formula C14H12FNO2 B11460981 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide

2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide

Cat. No.: B11460981
M. Wt: 245.25 g/mol
InChI Key: WVJPUOJXASFLER-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom, a hydroxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-hydroxyphenyl)benzamide
  • 2-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both a hydroxy group and a methyl group in specific positions allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-9-6-7-13(17)12(8-9)16-14(18)10-4-2-3-5-11(10)15/h2-8,17H,1H3,(H,16,18)

InChI Key

WVJPUOJXASFLER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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